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Compound of Interest

2-Amino-N-
Compound Name:
isopropylbenzenesulfonamide

Cat. No. B1317803

For Immediate Release

This technical guide offers a detailed overview of the expected Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) data for the compound 2-Amino-N-
isopropylbenzenesulfonamide. This document is intended for researchers, scientists, and
professionals in the field of drug development, providing a foundational understanding of the
spectroscopic characteristics of this molecule. In the absence of publicly available experimental
spectra, this guide presents predicted data based on the analysis of structurally analogous
compounds and established spectroscopic principles. Detailed experimental protocols for
acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 13C NMR chemical shifts and the
expected major mass spectrometry fragments for 2-Amino-N-isopropylbenzenesulfonamide.
These predictions are derived from the known spectral data of related structures, including 2-
aminobenzenesulfonamide and N-isopropyl-substituted aromatic compounds.

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)
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Aromatic H (position
~78-7.6 dd 1H
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Aromatic H (position
~72-7.0 m 1H

4)

Aromatic H (positions
~6.8-6.6 m 2H

3&5)
~45-55 brs 2H -NH:2
~4.8-5.2 d 1H -SOz2NH-
~34-32 septet 1H -CH(CH3)2
~11-1.0 d 6H -CH(CHs)2

Note: The chemical shifts of amine (-NHz) and sulfonamide (-SOzNH-) protons are

concentration and temperature dependent and may appear as broad singlets.

Table 2: Predicted *3C NMR Data (100 MHz, CDCls)

Chemical Shift (6, ppm)

Assighment

~ 148 - 146 Aromatic C-NHz (position 2)

~134-132 Aromatic C (position 4)

~130-128 Aromatic C-SO:2 (position 1)

~120-118 Aromatic C (position 6)

~118-116 Aromatic C (position 5)

~116-114 Aromatic C (position 3)

~ 49 - 47 -CH(CHs)2

~24-22 -CH(CHs)2
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Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Proposed Fragment

214 [M]* (Molecular lon)

199 [M - CHs]*

172 [M - CsHe]™*

156 [M - CsH7N]* or [H2NCsH4SO2]*
92 [H2NCeHa]*

77 [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data
for 2-Amino-N-isopropylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 2-Amino-N-isopropylbenzenesulfonamide.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (for a 400 MHz spectrometer):
o H NMR:
» Pulse Program: Standard single pulse (zg30).

» Number of Scans: 16-64 (adjust for optimal signal-to-noise).
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» Relaxation Delay (d1): 1-2 seconds.

» Spectral Width: 0-12 ppm.

o 13C NMR:

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: 0-220 ppm.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCls at
7.26 ppm for *H and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic
solvent such as methanol or acetonitrile.

o Further, dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
 Instrumentation (using Electrospray lonization - ESI):
o lon Source: Electrospray lonization (ESI) in positive ion mode.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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o Acquisition Mode: Full scan mode to detect the molecular ion and fragmentation patterns.
o Capillary Voltage: 3-4 kV.

o Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 5-10 L/min at
300-350 °C).

o Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to
induce fragmentation and aid in structural elucidation.

o Data Analysis:
o Identify the molecular ion peak ([M+H]* for ESI).
o Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
o Compare the observed fragmentation with the predicted patterns for sulfonamides.

Visualizations

The following diagrams illustrate the workflow for the analytical characterization and data
integration for 2-Amino-N-isopropylbenzenesulfonamide.
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Analytical workflow for 2-Amino-N-isopropylbenzenesulfonamide.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-N-
isopropylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1317803#2-amino-n-
isopropylbenzenesulfonamide-nmr-and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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